Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS: 683274-54-6) is a halogenated benzo[b]thiophene derivative with the molecular formula C₁₀H₇IO₂S and a molecular weight of 318.13 g/mol . It is synthesized via an iodine-mediated one-pot cyclization/alkylation strategy starting from substituted 2-alkynylthioanisoles, using I₂ and K₂CO₃ in methanol under mild conditions (65°C) . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry applications due to the reactivity of the iodine substituent .
Properties
IUPAC Name |
methyl 3-iodo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAZJXBGWCWHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259403 | |
| Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-54-6 | |
| Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis from 2-Halobenzonitriles and Methyl Thioglycolate
A rapid and high-yielding method involves microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine and DMSO at 130 °C. This approach facilitates the formation of 3-substituted benzo[b]thiophenes, including 3-iodo derivatives, in yields ranging from 58% to 96%. The microwave provides rapid heating and improved kinetics, reducing reaction times significantly compared to conventional heating.
| Parameter | Condition |
|---|---|
| Starting materials | 2-halobenzonitrile, methyl thioglycolate |
| Base | Triethylamine |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 130 °C |
| Heating method | Microwave irradiation |
| Reaction time | Minutes to hours |
| Yield | 58–96% |
This method is particularly useful for synthesizing 3-aminobenzo[b]thiophenes but can be adapted for 3-iodo derivatives by using appropriate halogenated precursors.
Iodination of Methyl Benzo[b]thiophene-2-carboxylate
Selective iodination at the 3-position of methyl benzo[b]thiophene-2-carboxylate is a classical approach. This involves treating the methyl benzo[b]thiophene-2-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or other mild oxidants in an organic solvent like acetic acid. The reaction proceeds under controlled temperature to avoid over-iodination or side reactions.
| Reagent | Role |
|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | Substrate |
| Iodine (I2) | Iodinating agent |
| Oxidizing agent (e.g., H2O2) | Facilitates electrophilic iodination |
| Solvent | Acetic acid or similar |
| Temperature | Ambient to moderate heat |
| Reaction time | Several hours |
This method yields this compound with good regioselectivity and moderate to high yields.
One-Pot Iodocyclization/Alkylation Strategy from 2-Alkynylthioanisoles
A novel environmentally benign method involves iodine-mediated one-pot iodocyclization and alkylation starting from 2-alkynylthioanisoles. This approach uses iodine as both the electrophile for cyclization and catalyst for alkylation of 1,3-dicarbonyl compounds, producing 3-iodobenzo[b]thiophene derivatives in high yields under mild conditions.
| Step | Description |
|---|---|
| Starting material | 2-iodothioanisole and substituted propargyl alcohols |
| Catalyst | Pd(PPh3)2Cl2, CuI |
| Base | Triethylamine |
| Solvent | Typically organic solvents |
| Temperature | Room temperature |
| Reaction time | 24 hours |
| Purification | Column chromatography |
This method avoids harsh acids or bases and eliminates extra purification steps, making it suitable for scale-up and green chemistry applications.
Precursor Synthesis via Friedel-Crafts Acylation and Cyclization
The benzo[b]thiophene core can be constructed by intramolecular Friedel-Crafts acylation of carboxylated intermediates derived from 3-bromothiophene. The process involves:
- Br/Li exchange on 3-bromothiophene.
- Nucleophilic substitution with potassium bromoacetate to form carboxylic acid intermediates.
- Intramolecular Friedel-Crafts acylation to form the thiophene ring.
- Reduction of ketone intermediates to yield the benzo[b]thiophene scaffold.
This multi-step route achieves overall yields around 48–51% and provides a versatile platform for further functionalization including iodination and esterification.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130 °C, microwave | 58–96% | Rapid, high yield, simple setup | Requires microwave equipment |
| Iodination of Methyl Benzo[b]thiophene-2-carboxylate | Methyl benzo[b]thiophene-2-carboxylate | Iodine, H2O2, acetic acid | Moderate to high | Regioselective, classical method | Possible over-iodination |
| One-Pot Iodocyclization/Alkylation | 2-iodothioanisole, propargyl alcohols | Iodine, Pd catalyst, CuI, Et3N, RT | High | Green, mild conditions, one-pot | Longer reaction time (24 h) |
| Friedel-Crafts Acylation Route | 3-bromothiophene, potassium bromoacetate | Br/Li exchange, Friedel-Crafts acylation | 48–51% | Scalable, versatile intermediate | Multi-step, moderate overall yield |
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction times and improves yields for benzo[b]thiophene derivatives, including 3-iodo analogs.
- Iodination reactions require careful control of conditions to avoid polyiodination and maintain regioselectivity.
- The one-pot iodocyclization/alkylation method is environmentally friendly, avoids harsh reagents, and is suitable for synthesizing complex substitution patterns on the benzo[b]thiophene scaffold.
- Precursor synthesis via Friedel-Crafts acylation remains a reliable route for constructing the benzo[b]thiophene core, enabling subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzo[b]thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
Methyl 3-iodobenzo[b]thiophene-2-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The sulfur atom in the thiophene ring can engage in interactions with metal ions and other electrophiles, affecting the compound’s chemical behavior .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS: 21211-07-4):
- Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (Compound 4c): Molecular Formula: C₁₃H₁₁BrO₃S; Molecular Weight: 335.20 g/mol . Bromine offers moderate reactivity in coupling reactions.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7):
Functionalized Derivatives
- Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9): Molecular Formula: C₁₀H₇ClO₂S; Molecular Weight: 226.67 g/mol .
- Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS: 616238-78-9): Molecular Formula: C₁₀H₉NO₂S; Molecular Weight: 207.25 g/mol . The amino group enables further functionalization (e.g., acylation, sulfonation), but the lack of a halogen reduces its utility in cross-coupling reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Reactivity Profile |
|---|---|---|---|---|---|
| Methyl 3-iodobenzo[b]thiophene-2-carboxylate | C₁₀H₇IO₂S | 318.13 | 683274-54-6 | Iodine (C3) | High (cross-coupling, labeling) |
| Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | C₁₀H₇ClO₂S | 226.67 | 21211-07-4 | Chlorine (C3) | Moderate (antibacterial agents) |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₁H₁₀O₃S | 230.26 | 5556-20-7 | Hydroxyl (C3) | Low (hydrogen-bonding motifs) |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | C₁₀H₇ClO₂S | 226.67 | 104795-85-9 | Chlorine (C6) | Moderate (enzyme inhibition) |
Biological Activity
Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methyl ester group and an iodine atom at the 3-position of the benzo[b]thiophene ring. The structure can be represented as follows:
The synthesis typically involves the iodination of benzo[b]thiophene-2-carboxylic acid derivatives, followed by esterification with methanol in the presence of a catalyst. This method allows for the introduction of the iodine substituent, which is crucial for enhancing biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzo[b]thiophene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). One study reported that derivatives of benzo[b]thiophene exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, indicating strong antimicrobial properties .
Anticancer Properties
Benzo[b]thiophenes are also being investigated for their anticancer effects. A study focusing on related compounds revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapeutics .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of antimicrobial activity, this compound was screened alongside other derivatives. The results indicated that compounds with halogen substitutions (like iodine) showed enhanced activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the iodine atom significantly contributes to the compound's bioactivity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4 | MRSA |
| Control (Kojic Acid) | 24 | MRSA |
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study utilized various concentrations to determine IC50 values, revealing that this compound exhibited significant cytotoxicity in breast cancer cells, with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Q & A
Q. What are the common synthetic routes for Methyl 3-iodobenzo[b]thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves functionalization of the benzo[b]thiophene core. Key approaches include:
- Diazotization and Halogenation : Start with methyl 3-aminobenzo[b]thiophene-2-carboxylate. Diazotize the amine group using tert-butyl nitrite and CuBr₂ in MeCN, followed by iodination to introduce the iodine substituent .
- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with iodinated intermediates. For example, methyl 3-bromo derivatives can react with amines in the presence of Pd(OAc)₂ and Cs₂CO₃ .
- Thiophene Core Construction : Assemble the thiophene ring via Gewald or Fiesselmann syntheses, followed by iodination at position 3 using electrophilic iodine sources .
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) or column chromatography is recommended for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and ester/iodine integration. For example, H NMR of methyl esters typically shows a singlet at ~3.8–4.0 ppm for the methoxy group .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-I (~500 cm⁻¹) stretches to verify functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous regiochemistry or stereochemistry in crystalline derivatives .
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Reverse-Phase HPLC : Use methanol-water gradients (e.g., 30% → 100% methanol) to separate polar byproducts .
- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (e.g., 1:3 ratio) for less polar intermediates .
- Recrystallization : Employ solvents like acetone or dichloromethane-hexane for crystalline derivatives .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enhancing reactivity in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:
- Kinetics : Iodine’s lower bond dissociation energy accelerates oxidative addition, enabling milder conditions (e.g., room temperature reactions) .
- Regioselectivity : Steric and electronic effects of the carboxylate group direct coupling to position 3. For example, in aminations, Cs₂CO₃ and (±)-BINAP improve yields with Pd(OAc)₂ .
- Side Reactions : Monitor for protodeiodination under strongly basic conditions; use inert atmospheres (N₂/Ar) to suppress degradation .
Q. How to address low yields in the amination of Methyl 3-iodobenzo[b]thiophene derivatives?
- Methodological Answer : Low yields (~47% in some cases ) may stem from:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (BINAP, XPhos) to enhance turnover .
- Base Selection : Replace Cs₂CO₃ with K₃PO₄ or t-BuONa to reduce side reactions .
- Solvent Effects : Switch from toluene to DMF or THF to improve solubility of aromatic amines .
- Temperature Control : Prolonged heating (e.g., 60°C for 24 hours) may improve conversion but risks decomposition .
Q. How to resolve contradictions in regioselectivity during electrophilic substitution?
- Methodological Answer : Conflicting regioselectivity (e.g., sulfonation at position 3 vs. 4) arises from competing directing effects:
- Electronic Effects : The carboxylate group is meta-directing, while iodine is ortho/para-directing. Use DFT calculations or Hammett parameters to predict dominant pathways .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at position 6 can block electrophile access to position 4, favoring position 3 .
- Experimental Validation : Perform small-scale reactions with isotopic labeling or competitive substrates to confirm regiochemical outcomes .
Q. What strategies enhance the stability of derivatives under basic conditions?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylate as a tert-butyl ester to prevent hydrolysis .
- Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of iodine or thiophene rings .
- Low-Temperature Conditions : Perform sensitive steps (e.g., diazotization) at 0°C to minimize decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
